molecular formula C13H16F3N3O3S B12263242 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine

2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B12263242
M. Wt: 351.35 g/mol
InChI Key: DIRLRJFPWQFWNW-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a synthetic organic compound that features a morpholine ring and a thiazole ring with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves the formation of the morpholine and thiazole rings, followed by their coupling. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Formation of the Thiazole Ring: This can be synthesized by the reaction of a thiourea derivative with a haloketone.

    Coupling Reaction: The morpholine and thiazole rings can be coupled using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl group in the morpholine ring.

    Substitution: The trifluoromethyl group on the thiazole ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a morpholine N-oxide, while reduction could produce a morpholine alcohol.

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine would depend on its specific biological target. Generally, compounds with morpholine and thiazole rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The trifluoromethyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-[4-methyl-1,3-thiazol-2-yl]morpholine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Piperidine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the trifluoromethyl group in 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to similar compounds without this group.

Properties

Molecular Formula

C13H16F3N3O3S

Molecular Weight

351.35 g/mol

IUPAC Name

morpholin-4-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C13H16F3N3O3S/c14-13(15,16)10-8-23-12(17-10)19-3-6-22-9(7-19)11(20)18-1-4-21-5-2-18/h8-9H,1-7H2

InChI Key

DIRLRJFPWQFWNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC(=CS3)C(F)(F)F

Origin of Product

United States

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